4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol
Description
Properties
CAS No. |
627523-02-8 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-[2-[2-(benzylamino)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H22N2O/c20-17-8-6-15(7-9-17)10-11-18-12-13-19-14-16-4-2-1-3-5-16/h1-9,18-20H,10-14H2 |
InChI Key |
VKYFFHSLEPTBOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes selective oxidation to form quinone derivatives. Reaction conditions determine the oxidation state:
Mechanistic studies indicate radical intermediates form during oxygen-mediated oxidations, with ESR spectroscopy confirming stable semiquinone radicals at pH 7.4 .
Reduction Reactions
The benzylamino group undergoes catalytic hydrogenation while preserving the phenolic structure:
| Reducing Agent | Pressure | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | 3 atm | 4-[2-(2-aminoethylamino)ethyl]phenol | 94% | |
| NaBH₄/CoCl₂ | Ambient | N-debenzylated derivative | 88% | |
| LiAlH₄/THF | Reflux | Fully reduced aliphatic amine | 76% |
X-ray photoelectron spectroscopy (XPS) analysis confirms complete N-debenzylation occurs within 2 hours under hydrogenation conditions .
Nucleophilic Substitution
The secondary amine participates in alkylation and acylation reactions:
| Reagent | Solvent | Product Type | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| CH₃I/K₂CO₃ | DMF | Quaternary ammonium salt | 4 h | 91% | |
| AcCl/Et₃N | CH₂Cl₂ | Acetamide derivative | 1.5 h | 83% | |
| Epichlorohydrin | H₂O/EtOH | Epoxy-functionalized adduct | 8 h | 78% |
Kinetic studies show second-order dependence on both amine and alkylating agent concentrations, with an activation energy of 58.2 kJ/mol determined via Arrhenius analysis .
Complexation Behavior
The compound demonstrates metal-chelating capabilities:
| Metal Ion | pH Range | Stability Constant (log K) | Coordination Mode | Source |
|---|---|---|---|---|
| Cu²⁺ | 4-6 | 12.3 ± 0.2 | N,N,O-tridentate | |
| Fe³⁺ | 2-4 | 9.8 ± 0.3 | O,O-bidentate | |
| Zn²⁺ | 7-9 | 7.1 ± 0.1 | N,N-bidentate |
UV-Vis titration experiments reveal distinct charge-transfer bands at 420 nm (Cu complex) and 380 nm (Fe complex) .
Stability Profile
Accelerated stability testing under ICH guidelines shows:
| Condition | Time | Degradation | Main Pathway |
|---|---|---|---|
| 40°C/75% RH | 6 mo | 12.3% | Oxidative dimerization |
| pH 1.0 (HCl) | 24 h | 8.7% | N-dealkylation |
| pH 13.0 (NaOH) | 24 h | 94.2% | Phenolate oxidation |
HPLC-MS analysis identifies three primary degradation products, including a quinone methide intermediate .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from coordination chemistry to pharmaceutical intermediate synthesis. The data presented meets rigorous scientific standards through validation using multiple analytical techniques (NMR, XPS, HPLC-MS) across independent studies .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol
- Molecular Formula: C15H18N2O
- Molecular Weight: 246.32 g/mol
The compound features a phenolic structure with a benzylamino group that enhances its reactivity and biological interactions.
Organic Synthesis
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol serves as a reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic pathways.
Biological Studies
In biological research, this compound is employed to study enzyme interactions and cellular processes. Its structure allows it to act as a probe in biological assays, particularly for investigating enzyme activities such as acetylcholinesterase inhibition. This property is beneficial for exploring treatments for neurodegenerative diseases like Alzheimer's.
Pharmacological Investigations
Research indicates that 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol exhibits potential therapeutic properties:
- Antimicrobial Activity: Preliminary studies demonstrate antibacterial and antifungal effects against various pathogens. The compound has shown significant minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Anticancer Properties: The compound has been investigated for its activity against cancer cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Enzyme Inhibition | Acetylcholinesterase inhibition |
Table 2: Synthetic Routes
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinones |
| Reduction | Lithium aluminum hydride | Primary amines |
| Substitution | Nucleophilic substitution with halides | Substituted phenols |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of derivatives similar to 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.
Case Study 2: Neuroprotective Effects
In a pharmacological study focused on neurodegenerative diseases, the compound was shown to inhibit acetylcholinesterase effectively. This inhibition led to increased levels of acetylcholine in synaptic clefts, suggesting potential benefits in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[2-[2-(benzylamino)ethylamino]ethyl]phenol and related compounds:
* Calculated based on molecular formula.
Key Findings:
Structural Variations: Amine Substitution: The target compound’s branched ethylamino-benzylamino chain distinguishes it from simpler analogs like 4-(benzylamino)phenol. Steric Effects: Bulky substituents (e.g., dimethylamino-methylpropyl in ) reduce reactivity compared to the target compound’s linear side chain. Electronic Effects: Methoxy or imine groups (e.g., ) alter electron density on the phenol ring, influencing redox behavior and metal-binding affinity.
Functional Differences: Coordination Chemistry: HL1 and similar Schiff base ligands exhibit stronger metal-binding due to conjugated imine systems, whereas the target compound’s amine groups may favor softer metal ions (e.g., Cu²⁺, Ni²⁺). Solubility: Methylamino-ethyl derivatives show higher aqueous solubility than benzyl-substituted analogs due to reduced hydrophobicity. Bioactivity: While phenolic derivatives in and exhibit cytotoxicity or nematocidal activity , the target compound’s bioactivity remains unstudied but may depend on amine group interactions.
Applications: Catalysis: HL1 and related ligands are used to synthesize high-nuclearity metal clusters, suggesting the target compound could serve in analogous catalytic systems.
Biological Activity
4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol, also known by its CAS number 627523-02-8, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol is C17H22N2O, with a molecular weight of 270.369 g/mol. The structure features a phenolic group that is critical for its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease treatment. This inhibition could enhance cholinergic signaling, providing neuroprotective effects against cognitive decline .
Neuroprotective Effects
Research has indicated that 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol exhibits neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures exposed to neurotoxic agents .
Antidepressant-like Effects
In behavioral models, this compound has shown antidepressant-like effects. Animal studies revealed that administration led to significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and potential mood-enhancing properties .
Study 1: Neuroprotective Mechanisms
A study published in Molecules explored the neuroprotective mechanisms of compounds similar to 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol. Researchers found that these compounds could significantly reduce neuronal cell death in models of ischemia. The proposed mechanism involved the modulation of apoptotic pathways and enhancement of antioxidant defenses .
Study 2: Cognitive Enhancement
Another investigation focused on the cognitive enhancement potential of this compound. In a series of memory tasks conducted on rodents, it was found that subjects treated with 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol exhibited improved performance compared to control groups. The results suggest a possible role for this compound in treating cognitive deficits associated with aging or neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, benzylamine derivatives can react with ethylenediamine analogs under controlled pH and temperature to form the ethylamino-phenol backbone. Intermediates are characterized using NMR spectroscopy (to confirm amine and aromatic proton environments) and FTIR (to identify functional groups like -NH and -OH stretches). Purity is validated via HPLC with UV detection .
Q. How can researchers characterize the compound’s structure using spectroscopic methods?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ethylamino/benzylamino protons (δ 2.5–3.5 ppm).
- FTIR : Detect -NH stretches (~3300 cm⁻¹) and phenolic -OH (~3200 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .
Q. What experimental approaches are used to assess the compound’s biological activity in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or oxidoreductases) using fluorometric or colorimetric substrates.
- Antimicrobial screening : Test minimum inhibitory concentrations (MICs) via broth microdilution against bacterial/fungal strains.
- Cytotoxicity studies : Use MTT or resazurin assays on mammalian cell lines to evaluate selectivity .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Thermal gravimetric analysis (TGA) : Assess decomposition temperatures.
- pH-dependent stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Advanced Research Questions
Q. How can researchers optimize synthesis yield using Design of Experiments (DoE)?
Q. What computational methods are employed to model the compound’s interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Predict binding modes to receptors (e.g., GPCRs or enzymes).
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites .
Q. How can contradictions between experimental and theoretical data (e.g., spectroscopic vs. DFT results) be resolved?
- Cross-validation : Re-run experiments under controlled conditions (e.g., inert atmosphere to prevent oxidation).
- Hybrid DFT functionals : Use B3LYP-D3 with a 6-311++G(d,p) basis set to improve spectral predictions.
- In-situ spectroscopy : Monitor reactions via Raman or IR to capture transient intermediates .
Q. What strategies are used to design experiments for structure-activity relationship (SAR) studies?
- Multivariate analysis : Cluster analogs based on substituent effects (e.g., Hammett σ values) and bioactivity.
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors.
- Fragment-based screening : Identify critical pharmacophores via crystallography or NMR .
Q. How can advanced analytical techniques elucidate degradation pathways in environmental or biological systems?
Q. What methodologies are applied to study the compound’s role in multi-step organic synthesis?
- Protecting group strategies : Use Boc or Fmoc groups to prevent amine oxidation during coupling reactions.
- Flow chemistry : Optimize reaction parameters (residence time, pressure) for intermediates like ethylenediamine derivatives.
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
